molecular formula C5H2Cl2F2N2O B13667895 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine CAS No. 2995276-70-3

2-Chloro-5-(chlorodifluoromethoxy)pyrimidine

Cat. No.: B13667895
CAS No.: 2995276-70-3
M. Wt: 214.98 g/mol
InChI Key: QCVFNEOFJYFONK-UHFFFAOYSA-N
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Description

2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-5-hydroxypyrimidine+chlorodifluoromethaneThis compound\text{2-chloro-5-hydroxypyrimidine} + \text{chlorodifluoromethane} \rightarrow \text{this compound} 2-chloro-5-hydroxypyrimidine+chlorodifluoromethane→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorodifluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

2-Chloro-5-(chlorodifluoromethoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorodifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: This compound is similar in structure but contains a fluorine atom instead of the chlorodifluoromethoxy group.

    2,4-Dichloro-5-fluoropyrimidine: Another related compound with additional chlorine substitution.

Uniqueness

2-Chloro-5-(chlorodifluoromethoxy)pyrimidine is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

2995276-70-3

Molecular Formula

C5H2Cl2F2N2O

Molecular Weight

214.98 g/mol

IUPAC Name

2-chloro-5-[chloro(difluoro)methoxy]pyrimidine

InChI

InChI=1S/C5H2Cl2F2N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H

InChI Key

QCVFNEOFJYFONK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Cl)OC(F)(F)Cl

Origin of Product

United States

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